molecular formula C26H28N4O4S2 B2608078 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-84-4

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2608078
CAS RN: 449767-84-4
M. Wt: 524.65
InChI Key: TZNUBSKJAGJJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of the compound is complex, with a molecular formula of C22H21N3O4S2 . The compound contains a dihydroquinoline ring, a thiophene ring, and a carboxamide group . The InChI code for the compound is 1S/C22H21N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26) .

Scientific Research Applications

Metabolic Pathways and Disposition :Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the disposition, metabolism, and excretion of chemically complex compounds. Research has shown that such compounds are extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring efficacy and safety in therapeutic applications (Renzulli et al., 2011).

Pharmacokinetics and Drug Development :The pharmacokinetic studies of compounds like almorexant, a dual orexin receptor antagonist, demonstrate the complexity of drug development, especially for compounds targeting the central nervous system (CNS). Such studies reveal how compounds are absorbed, metabolized, and eliminated, informing dosing regimens and potential drug-drug interactions. The identification of primary metabolites and the role of conjugation reactions are particularly significant for optimizing therapeutic efficacy and minimizing toxicity (Dingemanse et al., 2013).

Antimalarial Research :Research on combinations of sulfadoxine-pyrimethamine (SP) with 4-aminoquinolines offers insights into combating chloroquine-resistant Plasmodium falciparum. Such studies are vital for developing effective treatment regimens for malaria, particularly in regions where resistance to standard therapies is prevalent. The efficacy of these combinations, their safety profiles, and their potential to delay the development of resistance underscore the significance of exploring new chemical entities and their combinations in antimalarial research (Gasasira et al., 2003).

Chemical Analysis and Diagnostic Potential :The quantitative analysis of volatile organic compounds (VOCs) in health and disease states, such as periodontitis, illustrates the diagnostic potential of chemical compounds. Studies identifying and quantifying specific VOCs in biological samples can lead to the development of non-invasive diagnostic tools and enhance our understanding of disease pathogenesis (Kostelc et al., 1981).

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNUBSKJAGJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.